REACTION_SMILES
|
[Br:10][c:11]1[cH:12][s:13][cH:14][cH:15]1.[Br:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[Mg:9]>>[c:2]1(-[c:11]2[cH:12][s:13][cH:14][cH:15]2)[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccsc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-c2ccsc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |